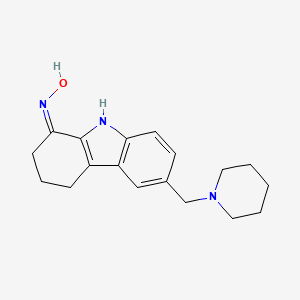![molecular formula C15H12N6O2 B14945397 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a heterocyclic compound that has garnered interest due to its potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the triazole ring through a click reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups, resulting in derivatives with potentially enhanced biological activities .
Aplicaciones Científicas De Investigación
3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole has been explored for various scientific research applications, including:
Biology: It has shown promise in biological studies due to its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research indicates that the compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specialized properties
Mecanismo De Acción
The mechanism of action of 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, pyrrole, and oxadiazole rings, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones .
Uniqueness
What sets 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole apart is its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H12N6O2 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
3-[5-(4-methoxyphenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C15H12N6O2/c1-22-12-6-4-11(5-7-12)13-10-16-19-21(13)15-14(17-23-18-15)20-8-2-3-9-20/h2-10H,1H3 |
Clave InChI |
MXDBFQMQEBFVMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[1-(4-chlorophenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14945330.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-](/img/structure/B14945359.png)

![2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-](/img/structure/B14945380.png)
![3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide](/img/structure/B14945387.png)
![4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B14945395.png)
